Mabuterol-d9

Vue d'ensemble

Description

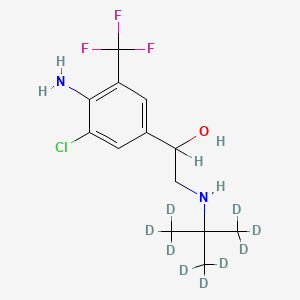

Mabuterol-d9 is a deuterated form of Mabuterol, a selective beta-2 adrenoreceptor agonist. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacological studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mabuterol-d9 involves multiple steps, starting with the halogenation of 2-(Trifluoromethyl)aniline with iodine and sodium bicarbonate to produce 2-Amino-5-Iodobenzotrifluoride. This intermediate undergoes several transformations, including protection with acetic anhydride, nucleophilic aromatic displacement with copper(I) cyanide, and hydrolysis of the nitrile and protecting group. Subsequent halogenation with chlorine and thionyl chloride, followed by treatment with diethyl malonate, leads to the formation of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone. The final steps involve halogenation with bromine, treatment with tert-butylamine, and reduction of the ketone with sodium borohydride to yield Mabuterol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and isotopic abundance. The process involves rigorous quality control measures, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the structure and isotopic abundance .

Analyse Des Réactions Chimiques

Types of Reactions

Mabuterol-d9 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, cyanides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Analytical Method Development

Mabuterol-d9 is integral to the development of sensitive analytical methods for detecting and quantifying beta-agonists in biological samples. Its use as an internal standard helps improve the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Key Studies:

- A study developed a method for detecting multiple beta-agonists, including mabuterol, in bovine urine using LC-MS/MS. The validation criteria met European Commission standards, demonstrating high recoveries (93.2–112.0%) and repeatability (3.1–7.1%) across various matrices like urine, liver, and muscle .

- Another research highlighted the synthesis of this compound alongside other labeled compounds, confirming isotopic purity through advanced analytical techniques such as NMR and LC-MS .

Pharmacokinetic Research

This compound plays a crucial role in pharmacokinetic studies that evaluate the absorption, distribution, metabolism, and excretion of mabuterol and similar compounds in animal models.

Case Study:

In a pharmacokinetic study involving horses, this compound was utilized to quantify serum levels of clenbuterol (a related compound) after administration. The study demonstrated that using this compound as an internal standard allowed for the detection of low concentrations (as low as 10 pg/mL) in serum samples, providing a reliable method for regulatory control .

Residue Detection in Food Safety

This compound is employed in food safety testing to ensure that residues of beta-agonists do not exceed regulatory limits in animal products.

Application Overview:

- Detection Methods: The compound is used in methods to analyze feed, drinking water, urine, muscle, and liver for residues of beta-agonists. The LC-MS/MS method developed showed high specificity and sensitivity for multiple compounds including mabuterol .

- Regulatory Compliance: The use of this compound facilitates compliance with food safety regulations by providing accurate measurements of drug residues in food products from treated animals.

Stable Isotope Labeling Applications

The stable isotope labeling of mabuterol allows researchers to trace metabolic pathways and understand the pharmacodynamics of beta-agonists more effectively.

Research Findings:

- The synthesis of stable isotope-labeled mabuterol has been explored to enhance the understanding of its metabolic fate in biological systems. This approach aids researchers in developing more effective therapeutic strategies while minimizing adverse effects associated with beta-agonist use .

Mécanisme D'action

Mabuterol-d9 exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. This cascade results in the relaxation of smooth muscle cells, particularly in the bronchial passages, making it useful in the treatment of asthma and other respiratory conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Clenbuterol: Another beta-2 adrenergic agonist used for similar purposes.

Cimaterol: A compound with similar pharmacological properties.

Trantinterol: A regioisomer of Mabuterol with similar effects.

Uniqueness

Mabuterol-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it particularly valuable in research settings where accurate measurement and analysis are crucial .

Activité Biologique

Mabuterol-d9 is a deuterated form of Mabuterol, a selective and orally active beta-2 adrenergic receptor (ADRB2) agonist. This compound has garnered attention for its biological activity, particularly in the context of respiratory conditions and its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 310.74 g/mol

- CAS Number : 56341-08-3

- Density : 1.278 g/cm³

- Melting Point : 85-87 ºC

- Boiling Point : 375.9 ºC at 760 mmHg

This compound functions primarily as a beta-2 adrenergic receptor agonist. Its mechanism involves:

- Activation of ADRB2 : This leads to increased intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation, particularly in the bronchial passages.

- Inhibition of Proliferation : Research indicates that Mabuterol inhibits the proliferation of rat airway smooth muscle cells (ASMCs) induced by platelet-derived growth factor (PDGF-BB). This is mediated through the suppression of intracellular calcium levels and modulation of mitochondrial dynamics, specifically by reducing the expression of proteins involved in mitochondrial fission (e.g., Drp-1) and enhancing fusion proteins (e.g., Mfn-2) .

In Vitro Studies

- Cell Proliferation Inhibition :

- Mitochondrial Dynamics :

Case Studies

A notable study involved the application of this compound in veterinary medicine, where it was administered to livestock to assess its effects on growth and muscle development:

| Animal Type | Dosage (mg/kg) | Treatment Duration (days) | Observed Effects |

|---|---|---|---|

| Calves | 0.008 | 14 | Increased muscle mass |

| Pigs | 0.016 | 14 | Enhanced growth rate |

This study highlighted the potential use of this compound as a growth promoter in livestock, although regulatory considerations are paramount .

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are critical. The compound's safety profile is still under investigation, with ongoing studies focusing on potential side effects associated with prolonged use or high dosages.

Propriétés

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJCTEKTBOKRST-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016400 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-58-8 | |

| Record name | Mabuterol-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing deuterated analogues of drugs like Mabuterol?

A1: Synthesizing deuterated analogues, such as Mabuterol-d9, holds significant value in pharmaceutical research. The incorporation of deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect, where the heavier deuterium forms stronger bonds compared to hydrogen. This can lead to slower metabolism and increased drug half-life, potentially enhancing efficacy and reducing dosing frequency. Additionally, deuterated compounds are valuable tools in analytical chemistry, particularly in mass spectrometry, for tracing metabolic pathways and conducting quantitative analyses. []

Q2: The article mentions the use of "liquid chromatography-tandem mass spectrometry" to confirm the structure and isotopic abundance of the synthesized compounds. Could you elaborate on the role of this technique?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely employed in pharmaceutical analysis for identifying and quantifying compounds within a mixture. In the context of this study, LC-MS/MS served two primary purposes. First, it separated the synthesized deuterated Mabuterol (this compound) from any potential impurities or byproducts generated during synthesis. Secondly, the mass spectrometer accurately measured the mass-to-charge ratio of the separated this compound, confirming its molecular weight and the degree of deuterium incorporation, thereby verifying the isotopic abundance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.